molecular formula C19H20N4O2 B2500132 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380044-05-1

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2500132
CAS No.: 2380044-05-1
M. Wt: 336.395
InChI Key: CCPSBBVUSWFTIW-UHFFFAOYSA-N
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Description

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring, a piperidine ring, and a carbonitrile group

Properties

IUPAC Name

2-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-11-15-5-7-22-18(9-15)25-14-17-4-2-8-23(13-17)19(24)10-16-3-1-6-21-12-16/h1,3,5-7,9,12,17H,2,4,8,10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPSBBVUSWFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of amines.

Mechanism of Action

The mechanism of action of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .

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